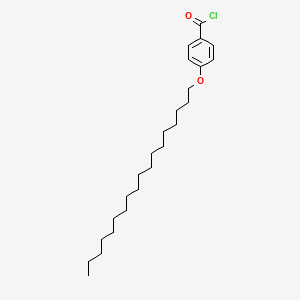
4-(Octadecyloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Octadecyloxybenzoyl chloride: is an organic compound with the molecular formula C25H39ClO2. It is a derivative of benzoyl chloride where the benzene ring is substituted with an octadecyloxy group. This compound is primarily used in organic synthesis as an intermediate for the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of p-Octadecyloxybenzoyl chloride typically begins with the reaction of octadecanol and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure p-Octadecyloxybenzoyl chloride.
Industrial Production Methods: In industrial settings, the production of p-Octadecyloxybenzoyl chloride involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Octadecyloxybenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can also undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of p-Octadecyloxybenzyl alcohol.
Oxidation: Formation of p-Octadecyloxybenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: p-Octadecyloxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins.
Surface Coatings: It is used in the formulation of surface coatings and adhesives due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of p-Octadecyloxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug development, the acylated products may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the octadecyloxy group.
p-Methoxybenzoyl Chloride: A similar compound where the octadecyloxy group is replaced by a methoxy group.
p-Octadecyloxybenzoic Acid: The oxidized form of p-Octadecyloxybenzoyl chloride.
Uniqueness:
Hydrophobicity: The presence of the long octadecyloxy chain imparts significant hydrophobicity to p-Octadecyloxybenzoyl chloride, making it useful in applications requiring hydrophobic interactions.
Reactivity: The compound’s reactivity as an acylating agent is enhanced by the electron-donating effect of the octadecyloxy group, making it more reactive than benzoyl chloride.
Properties
CAS No. |
56800-40-9 |
|---|---|
Molecular Formula |
C25H41ClO2 |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
4-octadecoxybenzoyl chloride |
InChI |
InChI=1S/C25H41ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3 |
InChI Key |
KHARJLFNHULUHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















